molecular formula C11H11FN2O2 B13672688 Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate

Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B13672688
M. Wt: 222.22 g/mol
InChI Key: GNLSZXWPWOEJFL-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-fluoro-2-carboxy-2H-indazole-6-carboxylate.

    Reduction: Ethyl 4-fluoro-2-methyl-2H-indazole-6-methanol.

    Substitution: 4-amino-2-methyl-2H-indazole-6-carboxylate.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. The indazole core can inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Ethyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate can be compared with other indazole derivatives such as:

This compound is unique due to the presence of both the fluorine atom and the ester group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

ethyl 4-fluoro-2-methylindazole-6-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)7-4-9(12)8-6-14(2)13-10(8)5-7/h4-6H,3H2,1-2H3

InChI Key

GNLSZXWPWOEJFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN(C=C2C(=C1)F)C

Origin of Product

United States

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